N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-20(13-9-10-27(24,25)12-13)18(23)11-21-17(22)8-7-15(19-21)14-5-3-4-6-16(14)26-2/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDATVXXSQPPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a tetrahydrothiophene ring and a pyridazine derivative, suggest diverse biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
Structural Overview
The compound's structure can be broken down into several key components:
- Tetrahydrothiophene Ring : This five-membered ring containing sulfur and oxygen contributes to the compound's reactivity.
- Pyridazine Derivative : The presence of the pyridazine moiety is significant for its potential biological interactions.
- Acetamide Group : This functional group can undergo hydrolysis, influencing the compound's pharmacological properties.
Table 1: Structural Features and Biological Activity
| Component | Structural Feature | Potential Biological Activity |
|---|---|---|
| Tetrahydrothiophene | Five-membered ring with S and O | Reactivity in biological systems |
| Pyridazine | Six-membered ring with nitrogen | Anticancer and antimicrobial properties |
| Acetamide | Functional group | Hydrolysis leading to active metabolites |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial growth.
- Receptor Binding : The unique combination of functional groups may enhance binding affinity to certain receptors, modulating cellular responses.
- Redox Activity : The 1,1-dioxide group can facilitate redox reactions, potentially generating reactive intermediates that exert biological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related pyridazine derivatives can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
Antimicrobial Effects
The compound's structural elements suggest potential antimicrobial properties. Compounds containing thiophene rings have been documented to exhibit activity against various bacterial strains. The presence of the pyridazine moiety may further enhance this activity through mechanisms involving cell wall synthesis inhibition.
Case Studies
Several studies have investigated compounds related to this compound:
- Study on HDAC Inhibition : A related compound demonstrated potent inhibition of HDACs in vitro, resulting in antiproliferative effects on cancer cell lines such as HepG2 and A2780. The IC50 values were notably low, indicating high efficacy .
- Antimicrobial Activity Assessment : Compounds with similar structures were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its specific combination of functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
*Estimated based on molecular formula C₁₈H₂₀N₃O₅S.
Key Insights:
Substituent Effects on Bioactivity :
- 2-Methoxyphenyl (Target) : The ortho-methoxy group may hinder interactions with flat binding pockets compared to para-substituted analogs (e.g., ) but could enhance selectivity for sterically tolerant targets .
- Sulfone vs. Thioether : The sulfonated tetrahydrothiophene in the target compound improves aqueous solubility and oxidative stability compared to thioether-containing analogs (e.g., ’s methylsulfanyl group) .
Electronic and Steric Modifications :
- Replacement of the 2-methoxyphenyl with naphthalenyl () or furan/thiophene () alters π-π stacking and dipole interactions, impacting binding to enzymes like phosphodiesterases or kinases .
Q & A
Q. What are the recommended synthetic routes for this compound, and what reagents are critical for its preparation?
The synthesis involves multi-step reactions, starting with functionalization of the tetrahydrothiophene sulfone core and subsequent coupling with the pyridazinone-acetamide moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or DCC under inert conditions to link the sulfone and pyridazinone fragments .
- Pyridazinone ring construction : Cyclization of hydrazine derivatives with diketones, followed by oxidation to stabilize the 6-oxo group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Critical reagents : Sodium borohydride (reduction), hydrogen peroxide (oxidation), and deuterated solvents for NMR validation .
Q. How can researchers confirm the structural identity and purity of this compound?
Analytical techniques :
- NMR spectroscopy : 1H/13C NMR to verify amide linkages, aromatic protons, and sulfone group geometry (e.g., δ 3.2–3.5 ppm for tetrahydrothiophene protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 423.12 for [M+H]+) .
- X-ray crystallography : For unambiguous structural determination; use SHELX software for refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
